![molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3](/img/structure/B1327330.png)
2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone
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Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone, also known as DAPT, is an organic compound that has been widely used in scientific research. It is a synthetic compound that has been used as a potent and selective gamma-secretase inhibitor (GSI). GSIs are compounds that inhibit the enzyme gamma-secretase, which is involved in the formation of amyloid-beta peptide (Aβ) deposits in the brain. Aβ deposits are associated with Alzheimer's disease and other neurological disorders. DAPT has been used to study the role of gamma-secretase in the formation of Aβ deposits and to develop potential treatments for Alzheimer's disease.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Regioselectivity in Acylation: Acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide shows interesting regioselectivity patterns, which are independent of the base and acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
- Structural Elucidation in Drug Candidates: The structure of BTZ043, a drug candidate containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, has been elucidated using X-ray and NMR techniques, highlighting the potential of such compounds in drug development (Richter et al., 2022).
Applications in Drug Development and Evaluation
- Antitubercular Drug Candidate: The compound BTZ043, which includes a similar structural motif, has been shown to be effective against Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Pasca et al., 2010).
- Dopamine Agonist Potential: Certain derivatives of 1,4-dioxa-7-azaspiro[4.5]decane have been evaluated for their dopamine agonist activity, indicating potential applications in neurological drug discovery (Brubaker & Colley, 1986).
Environmental and Material Science Applications
- Pollutant Removal Efficiency: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been utilized in the synthesis of a polymer for removing carcinogenic azo dyes, demonstrating applications in environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPLENRDDROPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643789 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-08-3 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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